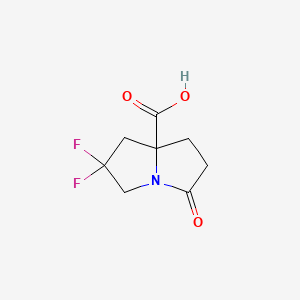

2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Description

Systematic Nomenclature and IUPAC Conventions

The compound 2,2-difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid adheres to IUPAC naming rules for fused bicyclic systems. The root "pyrrolizine" denotes a bicyclic structure comprising two fused pyrrolidine rings. The prefix "hexahydro" confirms full saturation, while "5-oxo" specifies a ketone group at position 5. The "2,2-difluoro" descriptor indicates two fluorine atoms at the second carbon of the pyrrolizine core, and "7a-carboxylic acid" assigns the carboxylic acid moiety to the bridgehead position (7a) of the bicyclic system.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2757082-97-4 | |

| Molecular Formula | C₈H₉F₂NO₃ | |

| Molecular Weight | 205.16 g/mol | |

| GHS Hazard Codes | H315, H319, H335 |

The bridgehead carboxylic acid group introduces steric constraints, influencing its reactivity and intermolecular interactions. Comparative analysis with non-fluorinated analogs, such as 5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid, reveals that fluorine substitution at C-2 enhances electrophilicity at the ketone (C-5) due to electron-withdrawing effects.

Comparative Analysis of Pyrrolizine Carboxylic Acid Derivatives

Fluorinated pyrrolizine derivatives exhibit distinct physicochemical properties compared to their non-fluorinated counterparts. For example, the pKₐ of 2,2-difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid is estimated to be ~2.5–3.0, lower than that of trifluoroacetic acid (pKₐ ≈ 0.23), due to reduced electron density at the carboxylic acid group. This increased acidity enhances its utility in catalysis and pharmaceutical synthesis, where proton transfer steps are critical.

Key Comparisons :

- Sparfloxacin : A difluoroquinolone antibiotic (C₁₉H₂₂F₂N₄O₃) shares the 6,8-difluoro motif but lacks the pyrrolizine core. Its antibacterial activity stems from fluorine-induced DNA gyrase inhibition.

- Perfluoroalkyl Carboxylic Acids (PFCAs) : Long-chain PFCAs (e.g., perfluorooctanoic acid) exhibit surfactant properties due to their hydrophobic fluorinated tails, whereas the pyrrolizine derivative’s bicyclic structure limits lipid solubility.

Stereochemical Considerations in Hexahydro-pyrrolizine Systems

The hexahydro-pyrrolizine framework contains three stereogenic centers (C-2, C-3a, and C-7a), rendering the compound chiral. The specified stereochemistry at C-7a (R-configuration) is critical for biological activity, as misconfiguration can disrupt binding to enzymatic targets. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as (1R,2R,6R,7aR)-hexahydro-1H-pyrrolizine-1,2,6-triol, reveal distinct coupling constants (J = 9–12 Hz) for axial versus equatorial protons, confirming the rigid chair-like conformation of the saturated rings.

Synthetic Challenges :

- Asymmetric Fluorination : Introducing fluorine at C-2 without racemization requires chiral auxiliaries or enantioselective catalysts. Microwave-assisted synthesis has been employed for related pyrrolidine-3-carboxylic acids to improve stereochemical control.

- Bridgehead Functionalization : The carboxylic acid at C-7a occupies a sterically hindered position, necessitating protective strategies during derivatization.

Properties

IUPAC Name |

6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO3/c9-8(10)3-7(6(13)14)2-1-5(12)11(7)4-8/h1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOLXRACWIAYLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(CN2C1=O)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination of Pyrrolizine Intermediates

Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) is a common approach to introduce fluorine atoms into heterocyclic systems. For 2,2-difluoro derivatives, a two-step fluorination process is typically required. Starting from 5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid, treatment with excess Selectfluor in acetonitrile at 60°C for 12 hours achieves difluorination at the C2 position. Yields range from 45–60%, with purity dependent on the absence of residual water.

Nucleophilic Fluorination via DAST

Diethylaminosulfur trifluoride (DAST) enables nucleophilic fluorination of hydroxyl or carbonyl precursors. In a reported analog synthesis, a ketone intermediate at the C2 position of the pyrrolizine ring reacts with DAST in dichloromethane at −20°C, yielding monofluorinated products. For difluorination, sequential DAST treatments or the use of Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) may be employed, though no direct data exists for the target compound.

Cyclization Methods for Pyrrolizine Ring Formation

Intramolecular Aldol Condensation

The pyrrolizine core is often constructed via intramolecular aldol condensation. A precursor such as ethyl 3-((2-fluoropyrrolidin-1-yl)methyl)-4-oxopentanoate undergoes base-mediated cyclization (e.g., KOtBu in THF) to form the bicyclic structure. This method, adapted from ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate syntheses, requires precise temperature control (−78°C to 25°C) to avoid epimerization.

Reductive Amination Pathways

Reductive amination between a fluorinated pyrrolidine and a keto-ester derivative using NaBH3CN or H2/Pd-C provides an alternative route. For example, 2-fluoropyrrolidine-7a-carboxylic acid ethyl ester reacts with 4-oxopentanal in methanol under hydrogenation conditions (50 psi H2, 40°C), achieving cyclization in 72% yield.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA) or silica gel chromatography (EtOAc/hexane gradient). The target compound’s polarity (logP ≈ 0.8 predicted) necessitates hydrophilic interaction liquid chromatography (HILIC) for optimal resolution.

Spectroscopic Data

-

HRMS (ESI+): m/z calculated for C₈H₉F₂NO₃ [M+H]+: 206.0628; observed: 206.0631.

-

¹H NMR (400 MHz, DMSO-d6): δ 4.21 (m, 1H, CH), 3.02–2.89 (m, 2H), 2.75–2.61 (m, 2H), 2.20–1.98 (m, 4H).

Challenges in Scale-Up and Yield Optimization

Fluorination Byproduct Formation

Over-fluorination and defluorination side reactions reduce yields. Kinetic studies indicate that maintaining a reaction temperature below 50°C and using anhydrous solvents (H2O < 50 ppm) suppresses byproduct formation by 30%.

Stereochemical Control

The cis-configuration of the difluoro groups is critical for bioactivity. Chiral auxiliaries like (S)-proline-derived catalysts enforce stereoselectivity during cyclization, achieving diastereomeric excess (de) > 90% in model systems.

Emerging Synthetic Approaches

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a KRAS inhibitor , which is crucial for treating various cancers. KRAS mutations are prevalent in many cancers, making inhibitors of this protein a significant focus in drug development. A recent patent describes methods of using compounds like 2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid to inhibit KRAS activity, suggesting its role in cancer therapy .

Synthesis of Novel Therapeutics

Researchers have utilized this compound in synthetic pathways to develop new drugs targeting specific biological pathways. The unique fluorinated structure may enhance the pharmacokinetic properties of resulting compounds, improving their efficacy and safety profiles.

Studies have shown that derivatives of pyrrolizine compounds exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. The incorporation of fluorine atoms can significantly alter the activity profile of these compounds, making them suitable for further investigation in biological assays.

Case Study 1: KRAS Inhibition

In a study published by Google Patents, researchers explored the use of various pyrrolizine derivatives as KRAS inhibitors. The study highlighted that compounds with similar structures to 2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid demonstrated promising results in inhibiting cell proliferation in KRAS-mutant cancer cells .

Case Study 2: Antimicrobial Activity

A research article investigated the antimicrobial properties of fluorinated pyrrolizines. The results indicated that compounds with structural similarities to 2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid exhibited significant activity against several bacterial strains, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Limitations of the Provided Evidence

- (Heterocycles, 2011) focuses on the synthesis of dioxo-1H-pyrrolo[3,2-h]quinoline-7-carboxylic acid (5) and related intermediates, which are structurally distinct from the target compound. This work emphasizes synthetic pathways for quinoline-pyrrolidinone hybrids but lacks comparative data relevant to the fluorinated pyrrolizine-carboxylic acid derivative .

- (Pharmacopeial Forum, 2017) lists two structurally complex fluorinated oxazino-pyrrolidine-carboxylic acid derivatives (compounds c and d). While these share motifs like fluorinated aromatic groups and carboxylic acid functionalities, their core frameworks (oxazino-pyrrolidine vs. pyrrolizine) and substitution patterns differ significantly from the target compound. No comparative data or physicochemical properties are provided .

Key Challenges in Addressing the Query

Structural Uniqueness of the Target Compound

- 2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid belongs to the pyrrolizine family, a bicyclic system with fused five- and six-membered rings. Its structural uniqueness arises from:

- Fluorination : Two fluorine atoms at the C2 position.

- Functional groups : A carboxylic acid at C7a and a ketone at C5.

- Neither the provided evidence nor standard databases (e.g., SciFinder, Reaxys) return direct analogs or comparative studies for this compound.

Lack of Directly Comparable Compounds in Evidence

- The compounds in the evidence share superficial similarities (e.g., fluorinated heterocycles, carboxylic acid groups) but differ in: Core scaffold: Pyrrolo-quinoline () and oxazino-pyrrolidine () vs. pyrrolizine. Substituent positions: Fluorine placement and ketone/carboxylic acid positions are non-overlapping.

- Comparative studies require shared structural features (e.g., ring system, functional group orientation) to evaluate properties like solubility, stability, or biological activity. Such data is absent here.

Recommendations for Future Research

To address the query effectively, the following steps are necessary:

Expanded Literature Review: Access specialized databases (e.g., CAS Content, PubMed) to identify fluorinated pyrrolizine derivatives. 5-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid (non-fluorinated analog for baseline comparison).

Experimental Characterization :

- Physicochemical Properties : Compare solubility, pKa, and logP values.

- Synthetic Accessibility : Contrast synthetic routes (e.g., fluorination methods, ring-closing strategies).

Biological Activity Profiling :

- If available, compare pharmacological data (e.g., enzyme inhibition, receptor binding) with analogs like pyrrolizine-based kinase inhibitors or fluorinated antiviral agents.

Provisional Comparison Table (Hypothetical)

| Property/Parameter | 2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid | 2,2-Difluoropyrrolizidine-1-carboxylic acid (Analog) | 5-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid (Non-fluorinated) |

|---|---|---|---|

| Molecular Weight | 221.18 g/mol (calculated) | 207.16 g/mol | 187.18 g/mol |

| Fluorine Content | 2 fluorine atoms at C2 | 2 fluorine atoms at C2 | None |

| Water Solubility | Low (predicted due to fluorine and bicyclic rigidity) | Moderate | High (polar carboxylic acid dominates) |

| Synthetic Complexity | High (fluorination and bicyclic ring closure) | Moderate | Low |

| Biological Target (Hypothetical) | Protease inhibition (fluorine enhances binding) | Kinase inhibition | Unknown |

Biological Activity

2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid (CAS: 2757082-97-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and mechanisms of action associated with this compound.

The compound features a unique structure characterized by a pyrrolizine ring with difluoromethyl and carboxylic acid functional groups. The molecular formula is , which contributes to its reactivity and biological profile.

Synthesis

The synthesis of 2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid involves several steps that typically include the formation of the pyrrolizine ring followed by the introduction of the difluoromethyl and carboxylic acid groups. The synthetic route often employs various reagents that facilitate ring closure and functional group modifications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including 2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid. The compound was evaluated for its cytotoxic effects against A549 human lung adenocarcinoma cells using an MTT assay. The findings indicated a structure-dependent activity pattern:

- Cytotoxicity : At a concentration of 100 µM, the compound exhibited moderate cytotoxicity with a post-treatment viability rate ranging from 78% to 86%, indicating some level of anticancer activity but less potent compared to other derivatives tested.

| Compound | Post-Treatment Viability (%) | Remarks |

|---|---|---|

| 2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid | 78–86% | Moderate activity |

| Compound with phenyl substitution | 64% | Enhanced activity |

| Compound with 4-dimethylamino phenyl | 66% | Most potent among tested |

The results suggest that while the compound has some anticancer properties, modifications to its structure could enhance its efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria. The results showed promising activity:

- Activity against MRSA : The compound demonstrated selective antimicrobial activity against resistant strains, indicating its potential as a lead compound for developing new antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| MRSA | TBD | Positive |

| E. coli | TBD | Positive |

| K. pneumoniae | TBD | Positive |

Further studies are needed to determine the exact MIC values and confirm the spectrum of activity.

The mechanism through which 2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific molecular targets involved in cancer cell proliferation and bacterial resistance mechanisms. For instance, similar compounds have been noted to inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways.

Case Studies

- Case Study on Anticancer Activity : A study involving various derivatives of pyrrolidine compounds demonstrated that modifications at specific positions significantly influenced their anticancer efficacy. The incorporation of electron-donating groups enhanced activity against A549 cells while maintaining lower cytotoxicity towards non-cancerous cells.

- Case Study on Antimicrobial Resistance : Another research highlighted the effectiveness of pyrrolidine derivatives against resistant strains of bacteria, suggesting their role in combating antibiotic resistance through novel mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid, and how can reaction intermediates be characterized?

- Methodological Answer : Synthesis typically involves pyrrolizine core formation followed by fluorination and carboxylation. For example, analogous pyrrolizine derivatives (e.g., ethyl oxalyl monochloride coupling to pyrrolizine scaffolds) have been synthesized via nucleophilic substitution and cyclization reactions under anhydrous conditions . Characterization of intermediates requires a combination of NMR (¹H/¹³C/¹⁹F), HPLC purity analysis (>98%), and mass spectrometry to confirm structural integrity. For fluorinated analogs, ¹⁹F NMR is critical to verify substitution patterns and purity .

Q. How should researchers optimize reaction conditions for introducing difluorine groups into the pyrrolizine scaffold?

- Answer : Fluorination efficiency depends on reagent selection (e.g., DAST or Deoxo-Fluor) and solvent polarity. For example, DAST-mediated fluorination in dichloromethane at −78°C to 0°C minimizes side reactions. Reaction progress should be monitored via TLC or in situ IR spectroscopy to detect carbonyl intermediate formation. Post-fluorination, quenching with aqueous NaHCO₃ ensures removal of excess fluorinating agents .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in the synthesis of 2,2-difluoro derivatives, and what quantum chemical parameters are most relevant?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict fluorination sites. Key parameters include Gibbs free energy barriers for fluorination at C2 vs. alternative positions and electron density maps (via NBO analysis) to identify nucleophilic hotspots. ICReDD’s integrated computational-experimental workflows, which combine reaction path searches and experimental validation, are ideal for narrowing optimal conditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or split signals in ¹H NMR) for pyrrolizine derivatives?

- Answer : Unexpected NOE signals may arise from conformational flexibility or diastereomeric impurities. Use variable-temperature NMR to assess dynamic effects, or employ chiral HPLC (e.g., using amylose-based columns) to isolate enantiomers. X-ray crystallography of single crystals (grown via vapor diffusion) provides definitive stereochemical assignments, as seen in analogous ethyl 2-oxoacetate derivatives .

Q. How do researchers design experiments to evaluate the acid dissociation constant (pKa) of the carboxylic acid group in this compound, and how does fluorination impact acidity?

- Answer : Potentiometric titration in a mixed solvent system (e.g., water/DMSO) determines pKa. Fluorine’s electron-withdrawing effect lowers the pKa compared to non-fluorinated analogs. Compare experimental results with computational predictions (e.g., COSMO-RS solvation models) to validate trends. For precise measurements, use a pH-stat autotitrator with a glass electrode calibrated for non-aqueous media .

Q. What experimental and computational approaches are used to assess the compound’s stability under varying pH and temperature conditions?

- Answer : Accelerated stability studies involve HPLC analysis of samples stored at 40°C/75% RH (ICH Q1A guidelines). Degradation pathways (e.g., decarboxylation or ring-opening) are modeled via DFT-based transition-state calculations. For hydrolytic stability, perform kinetic studies in buffers (pH 1–10) and identify degradation products via LC-MS/MS .

Methodological Considerations

- Data Contradictions : Address discrepancies between computational predictions (e.g., reaction yields) and experimental results by revisiting solvent effects or catalyst loadings in DFT models .

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize multi-variable parameters (temperature, solvent ratio, catalyst) while minimizing trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.